molecular formula C16H17NO2 B8609120 2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione

2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione

Cat. No. B8609120
M. Wt: 255.31 g/mol
InChI Key: WWAOTSUPQIQWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(4,4-dimethylcyclohex-2-en-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H17NO2/c1-16(2)9-7-11(8-10-16)17-14(18)12-5-3-4-6-13(12)15(17)19/h3-7,9,11H,8,10H2,1-2H3

InChI Key

WWAOTSUPQIQWRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Resin supported triphenylphosphine (32.7 g, 106 mmol), isoindoline-1,3-dione (17.19 g, 117 mmol), and 4,4-dimethylcyclohex-2-enol (13.4 g, 106 mmol) were combined and THF (197 mL) was added. The mixture was stirred and cooled to 0° C., then diisopropyl azodicarboxylate (21.09 mL, 107 mmol) was added drop-wise over 2 min. The reaction was stirred and allowed to warm slowly to ambient temperature overnight. The reaction mixture was filtered and then concentrated to a yellow solid under reduced pressure. Ethyl acetate (200 mL) was added and the resulting solids were filtered off again. The ethyl acetate filtrate was washed with water (100 mL), the aqueous layer extracted with ethyl acetate (100 mL), the combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated to an oil that was purified by silica gel chromatography (0-20% ethyl acetate/hexane) to afford 2-(4,4-dimethylcyclohex-2-enyl)isoindoline-1,3-dione (11.59 g, 45.4 mmol, 42.8% yield) as an oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.84 (s, 4H), 5.51-5.62 (m, 1H), 5.43 (d, J=10.15 Hz, 1H), 4.59-4.74 (m, 1H), 2.14-2.30 (m, 1H), 1.67-1.81 (m, 1H), 1.44-1.68 (m, 2H), 1.09 (s, 3H), 1.01 (s, 3H); MS (ESI) m/z 256.2 [M+1]+.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
17.19 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
21.09 mL
Type
reactant
Reaction Step Four
Name
Quantity
197 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.